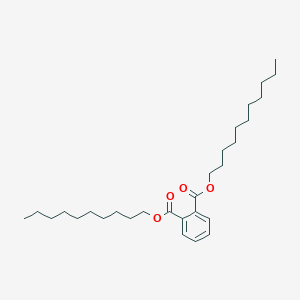
Decyl undecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl undecyl phthalate (DUP) is a synthetic compound that is widely used in various industries due to its excellent properties such as plasticizing, emulsifying, and stabilizing. It is a type of phthalate ester that is commonly used as a plasticizer in polyvinyl chloride (PVC) products, including toys, food packaging, and medical devices. DUP is also used in personal care products, such as shampoos, lotions, and perfumes. Despite its widespread use, there are concerns about the potential health effects of DUP exposure.
Mecanismo De Acción
The mechanism of action of Decyl undecyl phthalate is not fully understood. However, it is believed to act as an endocrine disruptor by interfering with the normal function of hormones in the body. Decyl undecyl phthalate has been shown to bind to and activate the peroxisome proliferator-activated receptor (PPAR) and estrogen receptor (ER) in vitro. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and reproductive function.
Efectos Bioquímicos Y Fisiológicos
Decyl undecyl phthalate has been shown to have a range of biochemical and physiological effects. It has been associated with alterations in lipid metabolism, glucose homeostasis, and reproductive function. Studies have also suggested that Decyl undecyl phthalate exposure may be linked to adverse effects on the liver, kidney, and immune system. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decyl undecyl phthalate is a useful compound for laboratory experiments due to its stability and well-defined properties. It is also readily available and relatively inexpensive. However, there are limitations to its use, including its potential toxicity and the need for appropriate safety measures when handling the compound.
Direcciones Futuras
There are several future directions for research on Decyl undecyl phthalate. These include investigating the potential health effects of long-term exposure to low levels of Decyl undecyl phthalate, developing alternative plasticizers to replace Decyl undecyl phthalate in PVC products, and exploring the use of Decyl undecyl phthalate as a model compound for studying the toxicity and metabolism of other phthalate esters. Further studies are also needed to elucidate the mechanisms underlying the biochemical and physiological effects of Decyl undecyl phthalate and to identify potential biomarkers of exposure and toxicity.
Conclusion:
In conclusion, Decyl undecyl phthalate is a widely used phthalate ester with potential health effects that have been extensively studied in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential health effects of Decyl undecyl phthalate and to identify safer alternatives to its use in various industries.
Métodos De Síntesis
Decyl undecyl phthalate is synthesized by the esterification of phthalic anhydride with a mixture of decanol and undecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a mild odor.
Aplicaciones Científicas De Investigación
Decyl undecyl phthalate has been extensively studied in various scientific fields, including toxicology, environmental science, and pharmacology. Its widespread use and potential health effects have led to numerous studies investigating its toxicity, metabolism, and environmental fate. Decyl undecyl phthalate is also used as a model compound for studying the toxicity and metabolism of other phthalate esters.
Propiedades
Número CAS |
19295-82-0 |
|---|---|
Nombre del producto |
Decyl undecyl phthalate |
Fórmula molecular |
C29H48O4 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
1-O-decyl 2-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-18-22-26(27)28(30)32-24-20-16-14-12-10-8-6-4-2/h18-19,22-23H,3-17,20-21,24-25H2,1-2H3 |
Clave InChI |
WSVPEEMLBFYJQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
Otros números CAS |
19295-82-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



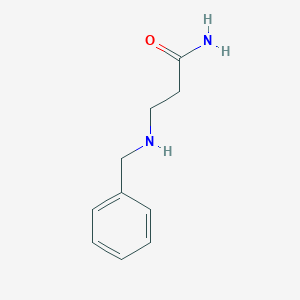
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
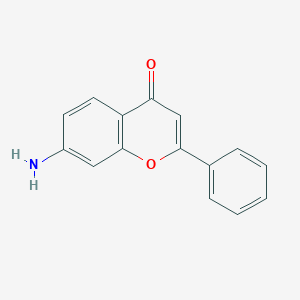
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
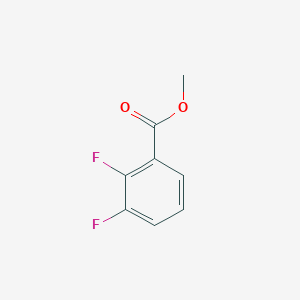
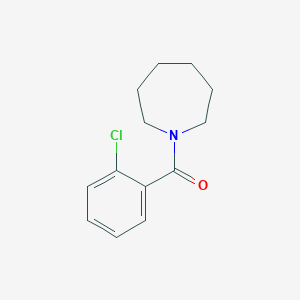

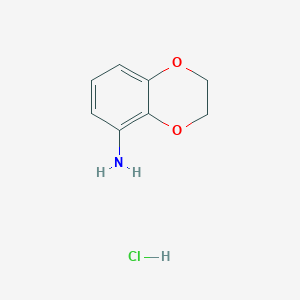
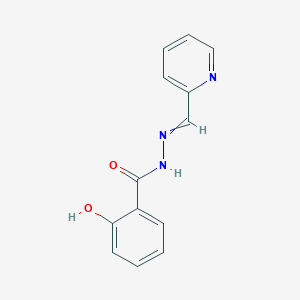
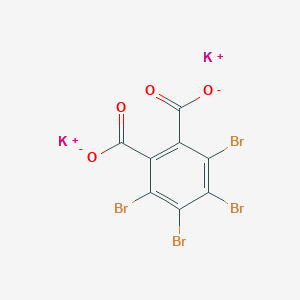
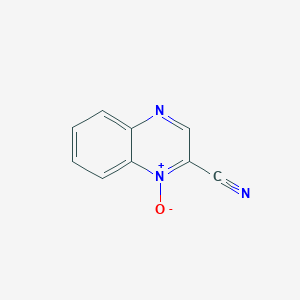
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)